H-GLY-GLY-TRP-SER-HIS-TRP-OH H-GLY-GLY-TRP-SER-HIS-TRP-OH
Brand Name: Vulcanchem
CAS No.: 143740-28-7
VCID: VC0181308
InChI:
SMILES:
Molecular Formula: C35H40N10O8
Molecular Weight: 728.75

H-GLY-GLY-TRP-SER-HIS-TRP-OH

CAS No.: 143740-28-7

Cat. No.: VC0181308

Molecular Formula: C35H40N10O8

Molecular Weight: 728.75

* For research use only. Not for human or veterinary use.

H-GLY-GLY-TRP-SER-HIS-TRP-OH - 143740-28-7

Specification

CAS No. 143740-28-7
Molecular Formula C35H40N10O8
Molecular Weight 728.75

Introduction

H-GLY-GLY-TRP-SER-HIS-TRP-OH is a synthetic hexapeptide with the abbreviated sequence GlyGlyTrpSerHisTrp. It serves as a thrombospondin analog and has been extensively studied for its binding capabilities to various proteins . The peptide is referenced in scientific literature by several names and identifiers.

Table 1: Chemical Identification Data

ParameterInformation
Full NameH-Glycine-Glycine-Tryptophan-Serine-Histidine-Tryptophan-OH
Common NameThrombospondin Analog GlyGlyTrpSerHisTrp
CAS Registry Number143740-28-7
Molecular FormulaC₃₅H₄₀N₁₀O₈
Molecular Weight728.75 g/mol
Storage Conditions-15°C to -20°C
Physical FormPowder

The peptide contains six amino acid residues with a highly specific sequence that incorporates two tryptophan residues in strategic positions. This particular arrangement confers unique binding properties that have been systematically investigated through structure-activity relationship studies .

Structural Characteristics

The hexapeptide H-GLY-GLY-TRP-SER-HIS-TRP-OH possesses distinctive structural features that contribute to its biological activity. The sequence contains two glycine residues at the N-terminus followed by alternating hydrophilic and aromatic amino acids. Most notably, the peptide contains two tryptophan residues that have been identified as critical for its binding properties .

The presence of the "Trp-Ser-His-Trp" motif within this peptide is particularly significant, as it represents a variation of the consensus sequence "Trp-Ser-Xaa-Trp" found in thrombospondin type I repeats. This motif has been demonstrated to be essential for binding to sulfated glycoconjugates including heparin and sulfatide . The three-dimensional structure of the peptide likely assumes a conformation that optimally positions these tryptophan residues for interaction with target molecules.

Research has shown that the tryptophan residues are absolutely required for binding activity, as demonstrated through studies with homologous peptides where substitution of these residues eliminated binding capacity . The peptide's structure also includes a histidine residue, which may provide additional binding capabilities through its imidazole side chain that can participate in both hydrogen bonding and coordination with metal ions.

Biological Function and Interactions

H-GLY-GLY-TRP-SER-HIS-TRP-OH demonstrates significant biological activity through its interactions with various extracellular matrix proteins. Research has established this peptide as a potent inhibitor of fibronectin binding to gelatin, suggesting its potential role in modulating cell-matrix interactions .

The peptide appears to interact specifically with the gelatin-binding domain of fibronectin. This interaction is of particular biological significance as the binding between fibronectin and collagen (gelatin) is fundamental to the organization of extracellular matrices and influences cell adhesion and migration processes . By interfering with this interaction, the peptide may regulate critical cellular processes involved in tissue development, wound healing, and potentially pathological conditions such as tumor cell migration.

Experimental studies have demonstrated that H-GLY-GLY-TRP-SER-HIS-TRP-OH can inhibit fibronectin-dependent cell adhesion to collagen matrices. Additionally, the peptide shows inhibitory effects on the interaction of other proteins that share homology with the fibronectin gelatin-binding domain . These findings suggest a broad spectrum of potential applications in understanding and modulating cell-matrix interactions.

Structure-Activity Relationships

Research into the structure-activity relationships of H-GLY-GLY-TRP-SER-HIS-TRP-OH has revealed crucial insights into the functional significance of specific amino acid residues within the peptide sequence. Comparative studies with related peptides have demonstrated the critical importance of the tryptophan residues for biological activity.

Table 2: Structure-Activity Relationship Data

Peptide SequenceRelative Binding to FibronectinKey Findings
GlyGlyTrpSerHisTrpHigh (reference)Strong binding to fibronectin
GlyGlyTrpSerLysTrpModerateSubstitution of His with Lys reduces activity
GlyGlyTyrSerHisTrpLowReplacement of first Trp with Tyr significantly reduces binding
GlyGlyTrpSerHisTyrLowReplacement of second Trp with Tyr significantly reduces binding
GlyGlyTrpThrHisTrpModerateSubstitution of Ser with Thr affects binding
GlyGlyTrpAlaHisTrpModerateSubstitution of Ser with Ala affects binding
GlyTrpSerHisTrpModerateRemoval of first Gly reduces activity
AspGlyTrpSerHisTrpModerateAddition of Asp alters binding properties

These structure-activity studies clearly demonstrate that both tryptophan residues are essential for maintaining the peptide's optimal binding capacity to fibronectin. Additionally, the histidine residue appears to play a significant role, as its substitution with lysine results in altered binding properties . These findings highlight the precise molecular requirements for the peptide's interaction with target proteins.

Inhibitory Properties and Cellular Effects

H-GLY-GLY-TRP-SER-HIS-TRP-OH demonstrates significant inhibitory effects on cell adhesion processes mediated by fibronectin interactions with collagen matrices. Research has shown that this peptide can specifically inhibit the binding of fibronectin to gelatin, which represents denatured collagen .

The inhibitory properties of the peptide extend to cellular systems, where it has been shown to modulate melanoma and carcinoma cell adhesion to various substrates. Experimental data indicate that H-GLY-GLY-TRP-SER-HIS-TRP-OH can inhibit fibronectin-mediated adhesion of melanoma cells (A2058) and carcinoma cells (MDA 435s) to gelatin . This inhibition appears to be specific to the fibronectin-gelatin interaction, as the peptide also inhibits direct adhesion of these cells to immobilized fibronectin.

Furthermore, the peptide demonstrates inhibitory effects on cell adhesion to native type 1 collagen, suggesting its potential to modulate cell-matrix interactions in physiological settings. This property makes H-GLY-GLY-TRP-SER-HIS-TRP-OH a valuable tool for investigating the mechanisms of cell adhesion and migration, processes that are critical in both normal development and pathological conditions such as cancer metastasis.

Synthesis and Applications

H-GLY-GLY-TRP-SER-HIS-TRP-OH is typically produced through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. The peptide is generally delivered in lyophilized form and requires storage at or below -20°C to maintain stability and biological activity .

As a research tool, this hexapeptide offers valuable applications in studying cellular adhesion processes, extracellular matrix organization, and potential therapeutic strategies targeting these pathways. Its specific inhibitory effects on fibronectin-gelatin interactions make it particularly useful for investigating mechanisms of cell migration and attachment, which are critical in both normal development and pathological conditions such as cancer metastasis.

The peptide's ability to inhibit melanoma and carcinoma cell adhesion to various substrates suggests potential applications in cancer research. By modulating cell-matrix interactions, H-GLY-GLY-TRP-SER-HIS-TRP-OH may provide insights into novel approaches for interfering with tumor cell migration and invasion, potentially leading to new therapeutic strategies for preventing cancer metastasis.

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